molecular formula C12H11NO3 B8808472 Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate

Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate

Cat. No.: B8808472
M. Wt: 217.22 g/mol
InChI Key: JUEHCZZDTZEXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxyisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine.

Industrial Production Methods

Industrial production methods for ethyl 3-hydroxyisoquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxyisoquinoline-3-carboxylate
  • Ethyl 5-hydroxyisoquinoline-4-carboxylate
  • Ethyl 6-hydroxyisoquinoline-4-carboxylate

Uniqueness

Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h3-7H,2H2,1H3,(H,13,14)

InChI Key

JUEHCZZDTZEXGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CNC1=O

Origin of Product

United States

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